molecular formula C8H9ClN2 B13989407 6-Chloro-2,3-dihydro-2-methyl-1H-pyrrolo[3,4-c]pyridine

6-Chloro-2,3-dihydro-2-methyl-1H-pyrrolo[3,4-c]pyridine

Cat. No.: B13989407
M. Wt: 168.62 g/mol
InChI Key: CEQLUMJBGFXBEM-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydro-2-methyl-1H-pyrrolo[3,4-c]pyridine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a chlorine atom and a methyl group in its structure adds to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-dihydro-2-methyl-1H-pyrrolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-methylpyridine with a suitable nucleophile, followed by cyclization to form the desired heterocyclic structure . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dihydro-2-methyl-1H-pyrrolo[3,4-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2,3-dihydro-2-methyl-1H-pyrrolo[3,4-c]pyridine is unique due to its specific substitution pattern and the resulting chemical properties.

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

6-chloro-2-methyl-1,3-dihydropyrrolo[3,4-c]pyridine

InChI

InChI=1S/C8H9ClN2/c1-11-4-6-2-8(9)10-3-7(6)5-11/h2-3H,4-5H2,1H3

InChI Key

CEQLUMJBGFXBEM-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=CC(=NC=C2C1)Cl

Origin of Product

United States

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